Home > Products > Screening Compounds P4062 > Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate - 868969-33-9

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Catalog Number: EVT-2859661
CAS Number: 868969-33-9
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives

Compound Description: This series encompasses various N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives synthesized and evaluated for their antimicrobial activity. The study found these compounds displayed good to moderate activity against tested microorganisms [].

Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine scaffold with Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, differing in the substituents attached to this core structure.

N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulfonamide derivatives

Compound Description: Similar to the benzamide derivatives, this series features various N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulfonamide derivatives synthesized and assessed for antimicrobial activity. These compounds also exhibited good to moderate activity against the tested microorganisms [].

Relevance: This compound series shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, with variations existing in the substituents attached to the core.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors []. It demonstrated species-dependent toxicity, particularly renal complications, attributed to crystal deposits of its metabolite, 2-quinolinone-SGX523, in renal tubules.

Relevance: SGX523 shares a significant structural similarity with Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate. Both compounds contain the [, , ]triazolo[4,3-b]pyridazine core with a thioether linkage at the 6-position. The variations lie in the aromatic substituents at the 3-position of the triazole ring (pyridine vs. quinoline) and the substituent at the sulfur atom.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a major metabolite of SGX523, formed through aldehyde oxidase (AO) mediated metabolism in monkeys and humans. Its significantly lower solubility compared to SGX523 is implicated in the observed renal complications during clinical trials [].

Relevance: Although M11 is a metabolite of SGX523, its structural similarity to Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is noteworthy. This similarity arises from the shared [, , ]triazolo[4,3-b]pyridazine core and the thioether linkage at the 6-position. The differences lie in the 2-quinolinone substituent in M11 compared to the pyridine and propanoate moieties in the target compound.

Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core with Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate. Although the connecting linkers and substituents differ, the shared core structure suggests a potential for similar metabolic pathways and potential toxicity concerns.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: This compound was designed as a potential improvement over Compound 1, aiming to reduce bioactivation and potential toxicity by introducing a metabolic soft spot on the naphthyridine ring []. While the major metabolic transformation shifted to the alkoxy substituent, Compound 2 still exhibited glutathione conjugation and high covalent binding across species.

Relevance: Compound 2, like Compound 1, shares the [, , ]triazolo[4,3-b]pyridazin-3-yl core with Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate. Despite the different linkers and substituents, the common core structure suggests potential for shared metabolic pathways and potential toxicity concerns.

Isoxazole and Pyrazole Analogs

Compound Description: These analogs were developed as alternatives to the isothiazole ring in Compound 1 and 2, aiming to mitigate bioactivation while maintaining desirable pharmacokinetic and pharmacodynamic properties []. Replacing the isothiazole with isoxazole or pyrazole successfully reduced bioactivation.

This 'Related Compounds' section underscores the importance of understanding the structure-activity relationships and metabolic liabilities associated with the [, , ]triazolo[4,3-b]pyridazine core structure. By examining the properties and behaviors of these related compounds, researchers can gain valuable insights into optimizing Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate for desired activity and safety profiles.

Properties

CAS Number

868969-33-9

Product Name

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

IUPAC Name

methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35

InChI

InChI=1S/C14H13N5O2S/c1-9(14(20)21-2)22-12-6-5-11-16-17-13(19(11)18-12)10-4-3-7-15-8-10/h3-9H,1-2H3

InChI Key

MKWPTILCYUURSY-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.